D-Arabinono-1,4-lactone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-JJYYJPOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13280-76-7, 2782-09-4 | |

| Record name | Arabinono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Arabinono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinonic acid, gamma-lactone, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of D-Arabinono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabinono-1,4-lactone is a naturally occurring furanose, a five-carbon sugar lactone, that plays a significant role as a metabolite in various organisms, most notably in the yeast Saccharomyces cerevisiae.[1] Its structural similarity to L-ascorbic acid (Vitamin C) and its position as a key intermediate in the biosynthesis of D-erythroascorbic acid underscore its importance in cellular biochemistry and antioxidant pathways. This technical guide provides a comprehensive overview of the structure, properties, and relevant experimental protocols for D-Arabinono-1,4-lactone, aimed at researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Chemical Structure and Identifiers

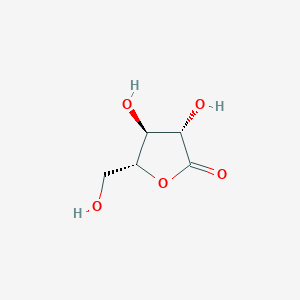

D-Arabinono-1,4-lactone is the gamma-lactone of D-arabinonic acid. The molecule features a five-membered tetrahydrofuran ring with three hydroxyl groups. The systematic IUPAC name for this compound is (3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one.[1][2]

Below is a diagram illustrating the chemical structure of D-Arabinono-1,4-lactone.

References

An In-depth Technical Guide to D-Arabinono-1,4-lactone: Chemical and Physical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of D-Arabinono-1,4-lactone, a key intermediate in various biochemical pathways and a molecule of interest for researchers in drug development and the life sciences. This document collates essential data, experimental protocols, and pathway visualizations to serve as a foundational resource for scientists.

Chemical and Physical Properties

D-Arabinono-1,4-lactone, a gamma-lactone form of D-arabinonic acid, is a pentose sugar derivative. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₅ | [1] |

| Molecular Weight | 148.11 g/mol | [1] |

| CAS Number | 2782-09-4 | [2] |

| IUPAC Name | (3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | [1] |

| Synonyms | D-Arabinonic acid γ-lactone, D-Arabono-1,4-lactone, 1,4-D-Arabinonolactone | [2] |

| Appearance | White crystals | |

| Melting Point | 94-100 °C | |

| Optical Rotation | [α]/D +72.0° ± 3.0° (c = 1 in H₂O) | |

| Water Solubility | Predicted: 847 g/L | |

| logP (predicted) | -2.0 to -2.1 | |

| pKa (predicted, strongest acidic) | 11.63 |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of D-Arabinono-1,4-lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, D₂O): δ = 4.62 (dd, 1H, J = 1.4, 1.4 Hz, H-1), 4.27 (d, 1H, J = 8.9 Hz, H-2), 3.97–4.01 (m, 2H, H-2, H-5a), 3.77 (d, 1H, J = 4.7 Hz, H-5b).[3]

¹³C NMR (20 MHz, D₂O): The proton-coupled ¹³C NMR spectrum has been reported, allowing for the unambiguous assignment of all carbon signals.

Infrared (IR) Spectroscopy

Experimental Protocols

Synthesis of D-Arabinono-1,4-lactone

Method 1: Photocatalytic Conversion from D-Fructose

A recent study has demonstrated the production of D-Arabinono-1,4-lactone from the photocatalytic degradation of D-fructose.[3]

-

Reactants: D-fructose, TiO₂ photocatalyst.

-

Conditions: The reaction is carried out under UV light irradiation in an aqueous solution.

-

Mechanism: The formation of D-Arabinono-1,4-lactone is proposed to occur via an α-scission at the C1-C2 position of D-fructose.[3]

-

Product Isolation: The product can be isolated and purified from the reaction mixture using High-Performance Liquid Chromatography (HPLC).[3]

Method 2: Enzymatic Synthesis from D-Arabinose

D-Arabinono-1,4-lactone is a direct product of the enzymatic oxidation of D-arabinose.

-

Enzyme: D-arabinose dehydrogenase.

-

Reaction: D-arabinose + NAD(P)⁺ → D-arabinono-1,4-lactone + NAD(P)H.[2]

-

Significance: This reaction is a key step in the biosynthesis of D-erythroascorbic acid in organisms like Saccharomyces cerevisiae.[2]

Purification and Analysis

-

Purification: As demonstrated in the photocatalytic synthesis, HPLC is an effective method for the purification of D-Arabinono-1,4-lactone from complex mixtures.[3]

-

Analysis: The identity and purity of the synthesized lactone can be confirmed using a combination of analytical techniques including HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and NMR spectroscopy.[3]

Biological Significance and Pathways

D-Arabinono-1,4-lactone is a crucial intermediate in the biosynthesis of D-erythroascorbic acid, an analogue of Vitamin C found in some fungi.[4]

Caption: Biosynthetic pathway of D-Erythroascorbic Acid from D-Arabinose.

The enzymatic oxidation of D-arabinose yields D-Arabinono-1,4-lactone, which is subsequently oxidized by D-arabinono-1,4-lactone oxidase (ALO) to dehydro-D-arabinono-1,4-lactone.[4] This product can then be converted to D-erythroascorbic acid.

Conclusion

This technical guide provides a summary of the key chemical and physical properties of D-Arabinono-1,4-lactone, along with insights into its synthesis and biological relevance. The provided data and protocols are intended to support researchers in their investigations and applications of this important molecule. Further research into classical chemical synthesis routes and detailed spectroscopic characterization will continue to enhance our understanding and utilization of D-Arabinono-1,4-lactone.

References

The Enigmatic Presence of D-Arabinono-1,4-lactone in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Arabinono-1,4-lactone, a sugar lactone biochemically significant in certain fungi as a precursor to the ascorbic acid analogue, D-erythroascorbic acid, occupies a more cryptic role within the plant kingdom. While not a constituent of the canonical Smirnoff-Wheeler pathway for L-ascorbic acid (Vitamin C) biosynthesis in plants, recent metabolomic analyses have confirmed its natural occurrence in select species, including Brassica napus and Solanum lycopersicum[1]. This guide provides a comprehensive overview of the current understanding of D-Arabinono-1,4-lactone in plants, addressing its known occurrences, plausible biosynthetic context, and methodologies for its investigation. The conspicuous absence of extensive quantitative data and dedicated experimental protocols in the current body of literature underscores the nascent stage of research in this area, presenting a fertile ground for future discovery.

Natural Occurrence and Quantitative Data

The presence of D-Arabinono-1,4-lactone in plants has been primarily identified through untargeted metabolomic profiling. These studies, while confirming its existence, have not yet provided quantitative concentration data. To offer a frame of reference for researchers, the following table summarizes typical concentration ranges of other relevant sugars and lactones in plant tissues.

| Compound | Plant Species | Tissue | Typical Concentration Range | Citation |

| Sucrose | Various | Phloem Sap | 18-25% (w/wt) | [2][3] |

| Glucose | Lupinus albus | Leaves | 5-7 times increase under drought | [4] |

| Fructose | Lupinus albus | Leaves | 5-7 times increase under drought | [4] |

| L-ascorbic acid | Various | Leaves | 1-5 mM | [5] |

| L-ascorbic acid | Various | Chloroplasts | 20-25 mM | [5][6] |

| Sesquiterpene Lactones | Lactuca sativa (Lettuce) | Core | Relative peak area changes post-harvest | [7] |

Note: The concentrations of sugars can vary significantly based on environmental conditions, developmental stage, and genetic factors.

Biosynthetic Pathways: Established and Hypothesized

The Canonical L-Ascorbic Acid Biosynthesis Pathway in Plants (Smirnoff-Wheeler Pathway)

The primary route to L-ascorbic acid in plants is the Smirnoff-Wheeler pathway, which proceeds from D-glucose through a series of intermediates to L-galactono-1,4-lactone, the immediate precursor to Vitamin C[5][8][9]. D-Arabinono-1,4-lactone is not an intermediate in this pathway.

D-Erythroascorbic Acid Biosynthesis in Yeast: A Potential Analogy

In contrast to plants, some yeasts like Saccharomyces cerevisiae synthesize a C5 analogue of ascorbic acid, D-erythroascorbic acid. This pathway utilizes D-Arabinono-1,4-lactone as a key intermediate[5][10][11]. The final step is catalyzed by D-arabinono-1,4-lactone oxidase (ALO)[5]. Given the structural homology between plant L-galactono-1,4-lactone dehydrogenase and yeast ALO, it is plausible that plants retain a latent or alternative pathway involving similar chemistry.

Experimental Protocols

Generalized Protocol for Extraction of Polar Metabolites

This protocol is a generalized procedure for the extraction of polar and semi-polar metabolites from plant tissues, adapted for the analysis of D-Arabinono-1,4-lactone. Optimization will be required for specific plant matrices.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Pre-chilled (-20°C) extraction solvent: Methanol:Chloroform:Water (3:1:1 v/v/v)

-

Internal standard (e.g., ¹³C-Sorbitol)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Mortar and pestle

-

Vortex mixer

-

Centrifuge (refrigerated)

-

Vacuum concentrator (e.g., SpeedVac)

Procedure:

-

Sample Collection and Quenching: Harvest approximately 25-50 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a pre-weighed microcentrifuge tube. Add 1 mL of the pre-chilled extraction solvent and a known amount of internal standard.

-

Vortexing: Vortex the mixture vigorously for 30 seconds.

-

Incubation: Incubate the sample on a shaker for 15 minutes at 4°C.

-

Phase Separation: Add 300 µL of chloroform and 600 µL of ultrapure water. Vortex for 15 seconds and then centrifuge at 4,000 rpm for 15 minutes at 4°C to separate the polar (upper aqueous-methanol phase) and non-polar (lower chloroform phase) layers.

-

Collection of Polar Phase: Carefully pipette the upper polar phase into a new microcentrifuge tube.

-

Drying: Dry the collected polar phase in a vacuum concentrator overnight without heating.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Quantitative analysis of D-Arabinono-1,4-lactone can be achieved using LC-MS. A hydrophilic interaction chromatography (HILIC) column is recommended for the separation of highly polar compounds.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: HILIC column (e.g., ZIC-pHILIC)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 10 mM Ammonium Acetate in Water

-

Gradient: A linear gradient from high organic to high aqueous content.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS Conditions (Example):

-

Ionization Mode: Negative ESI

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Precursor Ion (m/z): 147.03 [M-H]⁻

-

Product Ions: To be determined by infusion of a pure standard.

-

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

Data Analysis:

-

Quantification is performed by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve generated with authentic standards of D-Arabinono-1,4-lactone.

Proposed Research Workflow

The limited knowledge of D-Arabinono-1,4-lactone in plants necessitates a structured research approach to elucidate its role.

Conclusion and Future Perspectives

The confirmed, albeit unquantified, presence of D-Arabinono-1,4-lactone in plant species such as Brassica napus and Solanum lycopersicum opens a new avenue of inquiry in plant biochemistry. While its role is likely not central to the primary L-ascorbic acid biosynthesis pathway, its existence suggests the possibility of an alternative or ancillary metabolic route, perhaps activated under specific physiological or environmental conditions. The structural relationship between the key enzymes in the plant L-ascorbic acid pathway and the yeast D-erythroascorbic acid pathway further fuels this hypothesis.

Future research, guided by the methodologies and workflow proposed in this guide, should focus on the robust quantification of D-Arabinono-1,4-lactone across a wider range of plant species and conditions. Elucidating its biosynthetic origin through isotope labeling studies and identifying the enzymes responsible for its metabolism will be critical next steps. Ultimately, understanding the functional significance of this enigmatic lactone could reveal novel aspects of plant stress response, antioxidant systems, or carbohydrate metabolism, with potential applications in crop improvement and the development of novel plant-derived compounds.

References

- 1. Structural insights into the Smirnoff-Wheeler pathway for vitamin C production in the Amazon fruit camu-camu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jensen-research.com [jensen-research.com]

- 3. Optimal concentration for sugar transport in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bacterial Production of d-Erythroascorbic Acid and l-Ascorbic Acid through Functional Expression of Saccharomyces cerevisiae d-Arabinono-1,4-Lactone Oxidase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Biosynthesis of L-ascorbic acid (vitamin C) by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D-Arabinono-1,4-lactone in Saccharomyces cerevisiae Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic role of D-Arabinono-1,4-lactone in the budding yeast Saccharomyces cerevisiae. It details the enzymatic conversion of this lactone, its significance in the oxidative stress response, and the key experimental methodologies used for its study.

Executive Summary

D-Arabinono-1,4-lactone is a key metabolic intermediate in Saccharomyces cerevisiae, primarily serving as the direct precursor to D-erythroascorbic acid, a five-carbon analog of L-ascorbic acid (Vitamin C). This biosynthesis is a crucial component of the yeast's antioxidant defense system. The central enzyme in this process is D-arabinono-1,4-lactone oxidase, encoded by the ALO1 gene. This mitochondrial enzyme catalyzes the oxidation of D-arabinono-1,4-lactone to D-erythroascorbic acid, which in turn helps to mitigate the damaging effects of reactive oxygen species (ROS). Understanding this pathway is critical for research into yeast physiology, stress resistance, and for the development of robust yeast strains for industrial applications.

D-Erythroascorbic Acid Biosynthesis Pathway

In S. cerevisiae, D-Arabinono-1,4-lactone is the substrate for the final step in the biosynthesis of D-erythroascorbic acid.[1] The pathway begins with D-arabinose and involves two key enzymatic reactions.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the D-erythroascorbic acid biosynthesis pathway.

Enzyme Kinetic Parameters

Comprehensive kinetic data for S. cerevisiae D-arabinono-1,4-lactone oxidase (Alo1p) is limited in the available literature. However, studies on the ortholog from the related yeast Candida albicans and the preceding enzyme in the pathway provide valuable context.

| Enzyme | Substrate | Km (mM) | Organism | Reference |

| D-arabinono-1,4-lactone oxidase | D-arabinono-1,4-lactone | 44.1 | Candida albicans | (Huh et al., 1994) |

| D-arabinose dehydrogenase (Ara1p) | D-arabinose | 161 | Saccharomyces cerevisiae | (Kim et al., 2002) |

| D-arabinose dehydrogenase (Ara1p) | L-xylose | 24 | Saccharomyces cerevisiae | (Kim et al., 2002) |

| D-arabinose dehydrogenase (Ara1p) | L-fucose | 98 | Saccharomyces cerevisiae | (Kim et al., 2002) |

| D-arabinose dehydrogenase (Ara1p) | L-galactose | 180 | Saccharomyces cerevisiae | (Kim et al., 2002) |

Effects of ALO1 Gene Expression on Metabolite Levels and Enzyme Activity

Overexpression of the ALO1 gene significantly impacts the intracellular concentration of D-erythroascorbic acid and the total activity of D-arabinono-1,4-lactone oxidase.

| Genetic Background | Parameter | Fold Increase | Reference |

| ALO1 Overexpression | Intracellular D-erythroascorbic acid | 6.9 | (Huh et al., 1998)[1] |

| ALO1 Overexpression | D-arabinono-1,4-lactone oxidase activity | 7.3 | (Huh et al., 1998)[1] |

Role in Oxidative Stress Response

The primary physiological role of the D-arabinono-1,4-lactone metabolic pathway is to provide the cell with D-erythroascorbic acid, which functions as a potent antioxidant.[1] This molecule helps to protect the cell from damage caused by reactive oxygen species (ROS) that are generated during normal aerobic metabolism or in response to environmental stressors.

Deletion of the ALO1 gene results in an inability to produce D-erythroascorbic acid and leads to increased sensitivity to oxidative stressors like hydrogen peroxide.[1] Conversely, overexpression of ALO1 enhances resistance to such stresses.[1] This highlights the importance of D-arabinono-1,4-lactone metabolism in maintaining redox homeostasis in S. cerevisiae.

Experimental Protocols

The following sections detail representative methodologies for studying the D-arabinono-1,4-lactone metabolic pathway.

D-arabinono-1,4-lactone Oxidase Activity Assay

This protocol is adapted from methods described for assaying aldonolactone oxidases.

-

Preparation of Mitochondrial Fractions:

-

Grow yeast cells to mid-log phase in appropriate media (e.g., YPD).

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Spheroplast the cells using zymolyase.

-

Homogenize the spheroplasts in a hypotonic buffer containing protease inhibitors.

-

Isolate mitochondria by differential centrifugation. Resuspend the final mitochondrial pellet in assay buffer.

-

-

Enzyme Assay:

-

The assay measures the formation of hydrogen peroxide, a product of the oxidation reaction, using a coupled colorimetric reaction.

-

The reaction mixture (1 ml) contains:

-

50 mM potassium phosphate buffer (pH 6.1)

-

0.5 mM o-dianisidine

-

10 units of horseradish peroxidase

-

50 mM D-arabinono-1,4-lactone (substrate)

-

-

Start the reaction by adding the mitochondrial protein extract.

-

Monitor the increase in absorbance at 460 nm, which corresponds to the oxidation of o-dianisidine.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H2O2 per minute.

-

Quantification of D-Erythroascorbic Acid by HPLC

This protocol is based on HPLC with electrochemical detection, a sensitive method for quantifying ascorbate and its analogs.

-

Sample Preparation:

-

Harvest yeast cells and immediately quench metabolism by resuspending in a cold extraction buffer (e.g., 10% trichloroacetic acid or 6% metaphosphoric acid).

-

Lyse the cells by vortexing with glass beads.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

HPLC Analysis:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A suitable aqueous buffer, such as 50 mM potassium phosphate with 0.2 mM EDTA, pH 3.0.

-

Detection: An electrochemical detector set to an oxidative potential (e.g., +0.6 V).

-

Quantification: Compare the peak area of the sample to a standard curve generated with known concentrations of D-erythroascorbic acid. The retention time for D-erythroascorbic acid is typically distinct from that of L-ascorbic acid.

-

Oxidative Stress Sensitivity Assay

This protocol assesses the phenotypic consequences of altered D-erythroascorbic acid biosynthesis.

-

Yeast Strains: Wild-type, alo1Δ deletion mutant, and an ALO1 overexpression strain.

-

Spot Assay:

-

Grow yeast strains overnight in liquid media.

-

Normalize the cell density of all cultures.

-

Perform a 10-fold serial dilution of each culture.

-

Spot 5 µl of each dilution onto agar plates (e.g., YPD) containing various concentrations of an oxidizing agent (e.g., 0 mM, 2 mM, 4 mM H2O2).

-

Incubate the plates at 30°C for 2-3 days and document the growth.

-

Increased sensitivity is indicated by reduced growth of the mutant strain at lower concentrations of the oxidizing agent compared to the wild-type.

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the role of D-arabinono-1,4-lactone and the ALO1 gene in S. cerevisiae.

Conclusion and Future Directions

D-Arabinono-1,4-lactone is a crucial metabolite in S. cerevisiae, positioned at the final step of D-erythroascorbic acid synthesis. This pathway is integral to the yeast's ability to counteract oxidative stress. The information presented in this guide provides a foundation for researchers interested in yeast metabolism, stress physiology, and industrial biotechnology.

Future research could focus on:

-

Detailed kinetic characterization of the S. cerevisiae D-arabinono-1,4-lactone oxidase (Alo1p).

-

Elucidation of the regulatory mechanisms governing ALO1 gene expression in response to different environmental stimuli.

-

Exploring the potential of engineering this pathway to develop yeast strains with enhanced robustness for industrial fermentation processes where oxidative stress is a limiting factor.

-

Investigating potential signaling roles of D-erythroascorbic acid beyond its direct antioxidant function.

References

Technical Guide: Biosynthesis of D-Erythroascorbic Acid from D-Arabinono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythroascorbic acid, a C5 analogue of L-ascorbic acid (Vitamin C), is a significant antioxidant found in various yeasts, including Saccharomyces cerevisiae and the pathogenic Candida albicans. Its biosynthesis from D-arabinose is a two-step enzymatic pathway. This guide focuses on the terminal and committing step: the conversion of D-arabinono-1,4-lactone to D-erythroascorbic acid. This reaction is catalyzed by the flavin-containing enzyme D-arabinono-1,4-lactone oxidase (ALO). Understanding this pathway is crucial for research into fungal metabolism, oxidative stress response, and virulence, offering potential targets for novel antifungal drug development. This document provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols for its study, and quantitative data on the key enzyme involved.

The Biosynthetic Pathway

The conversion of D-arabinono-1,4-lactone to D-erythroascorbic acid is the final step in the biosynthesis of this antioxidant molecule in yeasts. The pathway is analogous to the final step of L-ascorbic acid synthesis in plants and animals.[1][2]

The key enzyme in this conversion is D-arabinono-1,4-lactone oxidase (ALO) , encoded by the ALO1 gene in both Saccharomyces cerevisiae and Candida albicans.[1][3][4] This enzyme is a flavoprotein, utilizing a covalently bound Flavin Adenine Dinucleotide (FAD) as a cofactor.[1] It catalyzes the oxidation of D-arabinono-1,4-lactone using molecular oxygen as an electron acceptor, producing D-erythroascorbic acid and hydrogen peroxide.[5] In C. albicans, ALO is localized to the mitochondria and has been implicated as a virulence factor, with its disruption leading to attenuated pathogenicity.[1][3]

The overall two-step biosynthesis from D-arabinose is as follows:

-

D-arabinose → D-arabinono-1,4-lactone

-

Enzyme: D-arabinose dehydrogenase

-

-

D-arabinono-1,4-lactone + O₂ → D-erythroascorbic acid + H₂O₂

-

Enzyme: D-arabinono-1,4-lactone oxidase (ALO)

-

This guide will focus on the characterization and analysis of the second step.

Quantitative Data

The following tables summarize the key quantitative parameters for D-arabinono-1,4-lactone oxidase (ALO) purified from Candida albicans ATCC 10231.

Table 1: Purification of D-arabinono-1,4-lactone oxidase from Candida albicans

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (fold) |

| Mitochondrial Extract | 1520 | 144.4 | 0.095 | 100 | 1 |

| Triton X-100 Solubilization | 880 | 123.2 | 0.14 | 85.3 | 1.47 |

| Ammonium Sulfate Ppt. | 315 | 94.5 | 0.30 | 65.4 | 3.16 |

| Anion-Exchange | 45.2 | 75.9 | 1.68 | 52.6 | 17.7 |

| Hydrophobic-Interaction | 10.1 | 58.6 | 5.80 | 40.6 | 61.1 |

| Gel-Filtration | 2.3 | 41.4 | 18.0 | 28.7 | 189.5 |

| Dye-Ligand Chromatography | 0.5 | 30.6 | 60.7 | 21.2 | 639 |

Data adapted from Huh et al., 1994.[1]

Table 2: Kinetic and Physicochemical Properties of C. albicans D-arabinono-1,4-lactone oxidase

| Parameter | Value |

| Apparent Km (D-arabinono-1,4-lactone) | 44.1 mM[1] |

| Optimal pH | 6.1[1] |

| Optimal Temperature | 40°C[1] |

| Molecular Mass (SDS-PAGE) | 66.7 kDa[1] |

| Molecular Mass (Gel Filtration) | 110 kDa[1] |

| Cofactor | Covalently bound FAD[1] |

Experimental Protocols

This section provides detailed methodologies for the purification and characterization of D-arabinono-1,4-lactone oxidase and the analysis of its product.

Purification of D-arabinono-1,4-lactone oxidase from Candida albicans

This protocol is based on the method described by Huh et al. (1994).[1]

3.1.1 Preparation of Mitochondrial Fraction

-

Harvest C. albicans cells from culture by centrifugation.

-

Wash cells with a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

Resuspend cells in a spheroplasting buffer (e.g., 1.2 M sorbitol, 10 mM EDTA, 50 mM potassium phosphate, pH 7.5) with lytic enzymes.

-

Incubate to generate spheroplasts.

-

Homogenize spheroplasts in a hypotonic buffer (e.g., 0.6 M mannitol, 2 mM EDTA, 10 mM Tris/HCl, pH 7.4).

-

Perform differential centrifugation to isolate mitochondria. The final mitochondrial pellet is obtained by high-speed centrifugation (e.g., 12,000 x g).

3.1.2 Enzyme Solubilization and Purification

-

Solubilization: Resuspend the mitochondrial pellet in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100 in 50 mM potassium phosphate, pH 7.5) and stir for 1 hour at 4°C. Centrifuge at 100,000 x g to collect the solubilized supernatant.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the solubilized proteins with ammonium sulfate. Collect the fraction that precipitates between 40-70% saturation.

-

Chromatography:

-

Anion-Exchange: Load the dialyzed protein fraction onto a DEAE-Sepharose column equilibrated with buffer. Elute with a linear salt gradient (e.g., 0-0.5 M NaCl).

-

Hydrophobic-Interaction: Apply the active fractions to a Phenyl-Sepharose column and elute with a decreasing salt gradient.

-

Gel-Filtration: Further purify the active fractions on a Sephacryl S-200 column.

-

Dye-Ligand: As a final step, use a Cibacron Blue 3GA agarose column and elute with a high salt concentration.

-

D-arabinono-1,4-lactone Oxidase Enzyme Assay

This spectrophotometric assay measures the formation of D-erythroascorbic acid, which absorbs light at 265 nm.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

50 mM Potassium Phosphate Buffer (pH 6.1)

-

50 mM D-arabinono-1,4-lactone (substrate)

-

Enzyme solution (e.g., purified ALO or cell lysate)

-

-

Initiation: Start the reaction by adding the enzyme solution to the reaction mixture.

-

Measurement: Monitor the increase in absorbance at 265 nm over time at 40°C using a spectrophotometer.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of D-erythroascorbic acid at 265 nm. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-erythroascorbic acid per minute.

Quantification of D-Erythroascorbic Acid by HPLC

This method allows for the separation and quantification of D-erythroascorbic acid from cell extracts or reaction mixtures.

-

Sample Preparation:

-

For cell extracts, quench metabolism and extract with an acid (e.g., 10% trichloroacetic acid).

-

Centrifuge to remove cell debris.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An aqueous buffer with an organic modifier (e.g., 0.2 M KH₂PO₄-H₃PO₄, pH 3.0).

-

Detector: Electrochemical detector (ECD) or UV detector set at 265 nm.

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Identify the D-erythroascorbic acid peak by comparing its retention time with a known standard.

-

Quantify the amount of D-erythroascorbic acid by integrating the peak area and comparing it to a standard curve.

-

Functional Analysis of the ALO1 Gene

The role of the ALO1 gene can be investigated through gene disruption and overexpression studies.

3.4.1 ALO1 Gene Disruption in Saccharomyces cerevisiae

-

Construct Disruption Cassette:

-

Amplify a selectable marker gene (e.g., kanMX) by PCR.

-

Use primers that contain sequences homologous to the regions flanking the ALO1 open reading frame.

-

-

Yeast Transformation:

-

Transform the PCR-generated disruption cassette into a wild-type S. cerevisiae strain using the lithium acetate method.

-

-

Selection and Verification:

-

Select for transformants on a medium containing the appropriate antibiotic (e.g., G418 for kanMX).

-

Verify the correct integration of the disruption cassette and the deletion of the ALO1 gene by PCR and Southern blot analysis.

-

Conclusion

The enzymatic conversion of D-arabinono-1,4-lactone to D-erythroascorbic acid by D-arabinono-1,4-lactone oxidase is a critical step in the antioxidant defense system of certain yeasts. The protocols and data presented in this guide provide a framework for the detailed investigation of this pathway. Such studies are essential for a deeper understanding of fungal physiology and may pave the way for the development of novel therapeutic agents targeting fungal-specific metabolic pathways. The provided methodologies for enzyme purification, kinetic analysis, and genetic manipulation are foundational for researchers in mycology, biochemistry, and drug discovery.

References

D-Arabinono-1,4-lactone: A Technical Guide to its Role as a Precursor in Erythroascorbate Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of D-Arabinono-1,4-lactone and its pivotal role as the direct precursor to D-erythroascorbic acid, a five-carbon analog of Vitamin C found in yeast. This document details the biosynthetic pathway, the key enzyme involved, relevant quantitative data, and detailed experimental protocols for the synthesis of the precursor and the characterization of the enzymatic conversion.

Introduction to Erythroascorbate Biosynthesis

In many yeast species, such as Saccharomyces cerevisiae, D-erythroascorbic acid serves as a significant antioxidant.[1] The biosynthesis of this molecule is analogous to the terminal step in the synthesis of L-ascorbic acid (Vitamin C) in plants and animals.[2] The pathway originates from the pentose sugar D-arabinose and proceeds through the intermediate D-arabinono-1,4-lactone.

The final and committing step in this pathway is the oxidation of D-arabinono-1,4-lactone to D-erythroascorbic acid. This reaction is catalyzed by the mitochondrial enzyme D-arabinono-1,4-lactone oxidase (ALO).[3]

The Core Biosynthetic Pathway

The conversion of D-arabinose to D-erythroascorbic acid is a two-step process primarily occurring in the mitochondria of yeast.

Quantitative Data

The following tables summarize the key quantitative data related to the enzymatic conversion of D-arabinono-1,4-lactone to D-erythroascorbic acid.

Table 1: Enzyme Properties of D-Arabinono-1,4-lactone Oxidase (ALO) from Saccharomyces cerevisiae

| Property | Value | Reference |

| Gene | ALO1 | [4] |

| Subcellular Location | Mitochondria | [3] |

| Cofactor | FAD | [5] |

| Specific Activity | 0.41 U/mg (recombinant in E. coli) | [6] |

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Table 2: Substrate Specificity of D-Arabinono-1,4-lactone Oxidase

D-arabinono-1,4-lactone oxidase from yeast has been shown to act on other sugar lactones, although it exhibits a preference for D-arabinono-1,4-lactone.[7][8]

| Substrate | Relative Activity (%) | Product |

| D-Arabinono-1,4-lactone | 100 | D-Erythroascorbic Acid |

| L-Galactono-1,4-lactone | Substantial Activity | L-Ascorbic Acid |

| L-Gulono-1,4-lactone | Substantial Activity | L-Ascorbic Acid |

Table 3: Erythroascorbate Production Yield

| System | Substrate | Product Concentration | Reference |

| Recombinant E. coli expressing S. cerevisiae ALO1 | 10 mM D-Arabinono-1,4-lactone | 178 µg/g wet cells | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of D-arabinono-1,4-lactone and the purification and assay of D-arabinono-1,4-lactone oxidase.

Synthesis of D-Arabinono-1,4-lactone from D-Arabinose

This protocol is based on the oxidation of D-arabinose followed by lactonization.

Materials:

-

D-Arabinose

-

Bromine

-

Silver Carbonate or Barium Carbonate

-

Sulfuric Acid (dilute)

-

Ethanol

-

Activated Charcoal

-

Deionized water

Procedure:

-

Oxidation: Dissolve D-arabinose in deionized water. Add bromine water in a stoichiometric amount and allow the reaction to proceed at room temperature until the bromine color disappears. This indicates the oxidation of the aldehyde group to a carboxylic acid, forming D-arabonic acid.

-

Neutralization and Removal of Bromide: Neutralize the excess hydrobromic acid formed during the reaction by adding silver carbonate or barium carbonate until the pH is neutral. The insoluble silver bromide or barium bromide precipitates.

-

Filtration: Filter the mixture to remove the precipitated salts.

-

Concentration: Concentrate the filtrate containing D-arabonic acid under reduced pressure using a rotary evaporator.

-

Lactonization: The concentrated syrup of D-arabonic acid is heated gently under acidic conditions (a drop of dilute sulfuric acid can be added) to promote the intramolecular esterification to form the γ-lactone, D-arabinono-1,4-lactone.

-

Purification: The resulting syrup is purified by recrystallization from a solvent such as ethanol. Decolorize with activated charcoal if necessary. The crystalline D-arabinono-1,4-lactone is then collected by filtration and dried.

Purification of D-Arabinono-1,4-lactone Oxidase from Saccharomyces cerevisiae

This protocol describes the purification of the native enzyme from yeast mitochondria.

Part 1: Isolation of Mitochondria A detailed protocol for the isolation of highly pure mitochondria from Saccharomyces cerevisiae can be followed as described by Meisinger et al. (2006). The general steps include:

-

Harvesting of yeast cells.

-

Conversion of cells to spheroplasts using zymolyase.

-

Gentle homogenization to lyse the spheroplasts while keeping mitochondria intact.

-

Differential centrifugation to obtain a crude mitochondrial pellet.

-

Purification of mitochondria using a sucrose density gradient.

Part 2: Purification of D-Arabinono-1,4-lactone Oxidase from Mitochondria

-

Solubilization: Resuspend the purified mitochondria in a buffer containing a non-ionic detergent like Triton X-100 to solubilize the membrane-bound proteins.

-

Ion-Exchange Chromatography: Load the solubilized mitochondrial protein extract onto a DEAE-cellulose column. Elute the proteins with a salt gradient (e.g., NaCl or KCl). Collect fractions and assay for D-arabinono-1,4-lactone oxidase activity.

-

Affinity Chromatography: Pool the active fractions from the ion-exchange chromatography and apply them to a Blue Sepharose CL-6B column. This matrix has an affinity for nucleotide-binding enzymes, including the FAD-containing D-arabinono-1,4-lactone oxidase. Elute the bound enzyme with a high salt concentration or a specific nucleotide solution.

-

Analysis of Purity: Analyze the purity of the final preparation by SDS-PAGE.

Spectrophotometric Assay for D-Arabinono-1,4-lactone Oxidase Activity

This assay is based on the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which can be monitored by a decrease in absorbance at 600 nm.

Materials:

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

D-Arabinono-1,4-lactone solution (substrate)

-

2,6-dichloroindophenol (DCIP) solution (electron acceptor)

-

Enzyme preparation (purified or cell lysate)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and DCIP.

-

Add the enzyme preparation to the cuvette and mix.

-

Initiate the reaction by adding the D-arabinono-1,4-lactone solution.

-

Immediately monitor the decrease in absorbance at 600 nm over time at a constant temperature (e.g., 25°C).

-

The rate of decrease in absorbance is proportional to the enzyme activity. The activity can be calculated using the molar extinction coefficient of DCIP.

Conclusion

D-Arabinono-1,4-lactone is a key intermediate in the biosynthesis of the important antioxidant, D-erythroascorbic acid, in yeast. The enzyme responsible for its conversion, D-arabinono-1,4-lactone oxidase, presents an interesting target for studies in microbial physiology, antioxidant pathways, and metabolic engineering. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in these areas. Further research into the detailed kinetics and structural biology of D-arabinono-1,4-lactone oxidase will undoubtedly provide deeper insights into its function and potential applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of L -arabinose-5-C 14 (Journal Article) | OSTI.GOV [osti.gov]

- 3. D-arabinono-1,4-lactone oxidase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ymdb.ca [ymdb.ca]

- 7. unitesi.unipv.it [unitesi.unipv.it]

- 8. uniprot.org [uniprot.org]

A Technical Guide to D-Arabinono-1,4-lactone: From Molecular Properties to Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Arabinono-1,4-lactone, a key intermediate in the biosynthesis of D-erythroascorbic acid. The document details its chemical and physical properties, outlines relevant experimental protocols for its analysis and production, and illustrates its central role in biochemical pathways.

Core Molecular and Physical Properties

D-Arabinono-1,4-lactone, a pentose derivative, is a crucial molecule in the metabolism of certain organisms, particularly yeast.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₅ | [3][4] |

| Average Molecular Weight | 148.114 g/mol | [1] |

| Monoisotopic Molecular Weight | 148.037173366 Da | [1] |

| IUPAC Name | (3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | [1][4] |

| CAS Number | 2782-09-4 | [3][4] |

| Appearance | White crystals | [3] |

| Melting Point | 94 - 100 °C | [3] |

| Optical Activity | [α]/D 72.0±3.0°, c = 1 in H₂O | [3] |

| Purity (Commercial) | ≥97.0% (HPLC) | [3] |

| Solubility | Soluble in water | [1] |

The D-Erythroascorbic Acid Biosynthesis Pathway

In organisms such as Saccharomyces cerevisiae, D-Arabinono-1,4-lactone is a central intermediate in the biosynthesis of D-erythroascorbic acid, an analogue of L-ascorbic acid (Vitamin C).[5][6] This pathway is a key element of the organism's antioxidant defense system.[6] The final step of this pathway is catalyzed by the enzyme D-arabinono-1,4-lactone oxidase (ALO), which converts D-arabinono-1,4-lactone to D-erythroascorbic acid.[5][7]

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The concentration of D-Arabinono-1,4-lactone can be accurately determined using HPLC. The following protocol outlines a general method for its quantification.

A detailed method for the isolation and measurement of D-arabino-1,4-lactone involves using a Sugar-D column (250 mm × 4.6 mm, 5 μm particle size) with a mobile phase of 75% acetonitrile and 25% water at a flow rate of 1.0 mL/min at 30°C.[2]

Enzymatic Assay of D-Arabinono-1,4-lactone Oxidase (ALO)

The activity of D-arabinono-1,4-lactone oxidase, the enzyme that catalyzes the conversion of D-arabinono-1,4-lactone to D-erythroascorbic acid, can be measured spectrophotometrically.

Principle: The assay measures the production of D-erythroascorbic acid, which can be monitored by its absorbance, or by coupling the production of hydrogen peroxide to a colorimetric reaction.

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 6.1), D-arabinono-1,4-lactone as the substrate, and the enzyme source (e.g., purified ALO or cell lysate).[5]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C).[5]

-

Detection: Monitor the formation of D-erythroascorbic acid over time. This can be achieved by measuring the increase in absorbance at a specific wavelength or by using a coupled enzyme assay to detect hydrogen peroxide.

-

Enzyme Activity Calculation: Calculate the enzyme activity based on the rate of product formation.

Production of D-Erythroascorbic Acid in E. coli

Recombinant E. coli can be engineered to produce D-erythroascorbic acid by expressing the gene for D-arabinono-1,4-lactone oxidase (ALO) and providing D-arabinono-1,4-lactone as a substrate.[5]

Protocol Outline:

-

Strain Construction: Transform E. coli with a plasmid containing the ALO gene.

-

Cell Culture and Induction: Grow the recombinant E. coli strain and induce the expression of the ALO enzyme.

-

Biotransformation: Resuspend the cells in a buffer containing D-arabinono-1,4-lactone (e.g., 10 mM in 0.2 M potassium phosphate buffer, pH 6.1) and incubate for a set period (e.g., 2 hours at 30°C).[5][8]

-

Product Extraction and Analysis: Extract the intracellular contents and analyze the production of D-erythroascorbic acid using HPLC with electrochemical detection.[5]

Applications in Research and Development

D-Arabinono-1,4-lactone serves as a valuable tool in several research areas:

-

Enzyme Characterization: It is used as a substrate to identify, differentiate, and characterize stereospecific arabino-1,4-lactone oxidases involved in vitamin C biosynthesis.[3]

-

Antioxidant Research: Its role in the D-erythroascorbic acid biosynthesis pathway makes it relevant for studies on oxidative stress and antioxidant mechanisms in fungi and other organisms.[6][9]

-

Metabolic Engineering: It is a key precursor for the biotechnological production of D-erythroascorbic acid.[5]

-

Food Science: D-Arabinono-1,4-lactone has been identified in rice and may serve as a biomarker for rice consumption.[1]

References

- 1. hmdb.ca [hmdb.ca]

- 2. Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D -Arabino-1,4-lactone = 97.0 HPLC 2782-09-4 [sigmaaldrich.com]

- 4. D-Arabinono-1,4-lactone | C5H8O5 | CID 17723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bacterial Production of d-Erythroascorbic Acid and l-Ascorbic Acid through Functional Expression of Saccharomyces cerevisiae d-Arabinono-1,4-Lactone Oxidase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Erythroascorbic acid is an important antioxidant molecule in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-arabinono-1,4-lactone oxidase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. A Putative D-Arabinono-1,4-lactone Oxidase, MoAlo1, Is Required for Fungal Growth, Conidiogenesis, and Pathogenicity in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

D-Arabinono-1,4-lactone: A Technical Guide for Researchers

Abstract: This document provides a comprehensive technical overview of D-Arabinono-1,4-lactone, a pentose derivative with significant roles in biochemical pathways and potential applications as a prebiotic. This guide details its chemical and physical properties, synthesis methodologies, and biological functions, with a focus on its role as a precursor in the biosynthesis of D-erythroascorbic acid and its impact on gut microbiota. Detailed experimental protocols and pathway diagrams are provided to support research and development activities in the fields of biochemistry, microbiology, and drug discovery.

Chemical and Physical Properties

D-Arabinono-1,4-lactone, also known as D-arabinonic acid γ-lactone, is a monosaccharide derivative belonging to the class of pentoses.[1][2] Its chemical identity and physical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Registry Number | 2782-09-4 | [3][4] |

| Molecular Formula | C₅H₈O₅ | [3][5] |

| Molecular Weight | 148.11 g/mol | [3][5][6] |

| Monoisotopic Weight | 148.037173366 Da | [1][2] |

| IUPAC Name | (3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | [1][2] |

| Synonyms | D-Arabinonic Acid γ-lactone, D-Arabino-1,4-lactone, D-Arabonolactone | [3][4][5] |

| Appearance | White crystals | [5] |

| Melting Point | 94 - 100 °C | [5] |

| Optical Activity | [α]/D +72.0 ± 3.0° (c = 1 in H₂O) | [5] |

| Water Solubility | 847 g/L (Predicted) | [1] |

| Storage Temperature | -20°C | [5] |

Biological Activity and Signaling Pathways

D-Arabinono-1,4-lactone is a key intermediate in the biosynthesis of D-erythroascorbic acid (EASC), a C5 analogue of L-ascorbic acid (Vitamin C) found in some lower eukaryotes like yeast.[7][8] EASC serves as an important antioxidant in these organisms.[5] The biosynthesis pathway involves the oxidation of D-arabinose to D-arabinono-1,4-lactone, which is then oxidized in the final step to produce D-erythroascorbic acid. This terminal step is catalyzed by the FAD-dependent enzyme D-arabinono-1,4-lactone oxidase (ALO).[9][10][11][12] Disruption of the gene encoding for ALO abolishes the enzyme's activity and impairs the production of EASC.[9]

Recent studies have also highlighted the potential of D-arabinono-1,4-lactone as a prebiotic compound. Research has shown that it can be utilized by Bifidobacterium, leading to the proliferation of these beneficial gut bacteria and an increase in lactic acid production.[1][2]

Synthesis and Experimental Protocols

While D-arabinono-1,4-lactone can be obtained from biological sources, chemical synthesis provides a more controlled and scalable production method. A notable method is the photocatalytic conversion of D-fructose.

Photocatalytic Synthesis from D-Fructose

D-arabinono-1,4-lactone can be successfully produced from the photocatalytic conversion of D-fructose using a titanium dioxide (TiO₂) photocatalyst under UV irradiation.[1][2] The reaction proceeds via an α-scission (C1-C2 position cleavage) of D-fructose.[1][2]

Experimental Protocol: The following protocol is based on the methodology described by Usuki et al. (2025).[1][2]

-

Reactant Preparation: Prepare an aqueous solution of D-fructose with a concentration of 60 mmol L⁻¹.

-

Reaction Setup: Add 35 mg of TiO₂ photocatalyst to the D-fructose solution.

-

Photocatalysis: Irradiate the mixture with UV light at an intensity of 10 mW cm⁻² for 144 hours at a constant temperature of 25 °C.

-

Product Identification: Following the reaction, identify the resulting products using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LCMS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI TOF MS), and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The successful formation of D-arabinono-1,4-lactone is confirmed by these analytical techniques.[1][2]

Assessment of Biological Activity on Bifidobacterium

The prebiotic potential of D-arabinono-1,4-lactone can be assessed by its effect on the growth and metabolic activity of probiotic bacteria such as Bifidobacterium.

Experimental Protocol: The following protocol is adapted from the study investigating the biological activity of D-arabinono-1,4-lactone.[1][2]

-

Bacterial Culture: Prepare a culture medium suitable for the growth of Bifidobacterium.

-

Experimental Group: Supplement the culture medium with a defined concentration of D-arabinono-1,4-lactone.

-

Control Group: Prepare an identical culture medium without the addition of D-arabinono-1,4-lactone.

-

Inoculation and Incubation: Inoculate both the experimental and control media with Bifidobacterium. Incubate the cultures under appropriate anaerobic conditions and temperature for a specified period.

-

Analysis:

-

Monitor bacterial proliferation in both groups over time, for example, by measuring optical density or through quantitative PCR.

-

Measure the concentration of metabolites, such as lactic acid, in the culture supernatants at various time points using methods like HPLC.

-

-

Evaluation: Compare the growth and lactic acid production in the experimental group to the control group. A significant increase in bacterial proliferation and lactic acid concentration in the presence of D-arabinono-1,4-lactone indicates its utilization by Bifidobacterium.[1][2]

Conclusion

D-Arabinono-1,4-lactone is a well-characterized compound with a defined role in the biochemistry of lower eukaryotes and emerging potential as a prebiotic. Its synthesis via photocatalysis from an abundant natural sugar offers a promising route for its production. The detailed protocols and pathways presented in this guide serve as a valuable resource for researchers and professionals in drug development and nutritional science, facilitating further exploration of its biological functions and applications.

References

- 1. Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. D-Erythroascorbic acid is an important antioxidant molecule in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bacterial Production of d-Erythroascorbic Acid and l-Ascorbic Acid through Functional Expression of Saccharomyces cerevisiae d-Arabinono-1,4-Lactone Oxidase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of L-ascorbic acid (vitamin C) by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. D-arabinono-1,4-lactone oxidase - Wikipedia [en.wikipedia.org]

- 11. cn.aminer.org [cn.aminer.org]

- 12. uniprot.org [uniprot.org]

An In-depth Technical Guide to the Biological Functions of D-Arabinono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Arabinono-1,4-lactone, a naturally occurring sugar lactone, is a key intermediate in the biosynthesis of D-erythroascorbic acid in various fungi and yeasts. This technical guide provides a comprehensive overview of the biological functions of D-Arabinono-1,4-lactone, with a focus on its enzymatic interactions, role in oxidative stress responses, potential as a prebiotic, and indirect implications in drug development and cancer research. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a valuable resource for the scientific community.

Core Biological Functions

D-Arabinono-1,4-lactone is primarily recognized for its role as a direct precursor in the biosynthesis of D-erythroascorbic acid, an analog of Vitamin C, in organisms like Saccharomyces cerevisiae and Candida albicans[1][2]. This conversion is catalyzed by the FAD-dependent enzyme D-arabinono-1,4-lactone oxidase (ALO)[3][4][5].

Role in D-Erythroascorbic Acid Biosynthesis

In fungi and yeast, the biosynthesis of D-erythroascorbic acid from D-arabinose involves a two-step process. First, D-arabinose is oxidized to D-arabinono-1,4-lactone by D-arabinose dehydrogenase[6]. Subsequently, D-arabinono-1,4-lactone is oxidized by D-arabinono-1,4-lactone oxidase to produce dehydro-D-arabinono-1,4-lactone, which then tautomerizes to D-erythroascorbic acid[3][4][5].

D-Erythroascorbic Acid Biosynthesis Pathway.

Involvement in Oxidative Stress Response

Through its conversion to D-erythroascorbic acid, D-arabinono-1,4-lactone plays a crucial role in the oxidative stress response in fungi. D-erythroascorbic acid is a potent antioxidant[2]. Studies on Magnaporthe oryzae have shown that deletion of the gene encoding D-arabinono-1,4-lactone oxidase leads to increased sensitivity to oxidative stress[7]. The antioxidant properties of D-erythroascorbic acid may involve the modulation of signaling pathways such as the Nrf2 pathway, which is a key regulator of cellular antioxidant responses[8][9][10][11].

Role in Oxidative Stress Response.

Prebiotic Activity

Recent studies have highlighted the potential of D-arabinono-1,4-lactone as a prebiotic. It has been shown to be utilized by beneficial gut bacteria, such as Bifidobacterium species, leading to their proliferation and the production of lactic acid[7][12]. This suggests a potential application in functional foods and gut health modulation.

Quantitative Data

Enzyme Kinetics

The primary enzyme acting on D-arabinono-1,4-lactone is D-arabinono-1,4-lactone oxidase (ALO). Kinetic parameters for this enzyme have been determined in Candida albicans.

| Enzyme | Organism | Substrate | Apparent Km | Vmax | Competitive Inhibitors | Reference |

| D-Arabinono-1,4-lactone Oxidase (ALO) | Candida albicans | D-Arabinono-1,4-lactone | 44.1 mM | Not Reported | D-Glucono-1,5-lactone, L-Arabinono-1,4-lactone, D-Galactono-1,4-lactone, D-Gulono-1,4-lactone | [13][14] |

| D-Arabinose Dehydrogenase | Candida albicans | D-Arabinose | 29.2 mM | Not Reported | NADPH (Ki = 78.6 µM) | [6] |

| D-Arabinose Dehydrogenase | Candida albicans | L-Fucose | 28.9 mM | Not Reported | NADPH (Ki = 78.6 µM) | [6] |

| D-Arabinose Dehydrogenase | Candida albicans | L-Xylose | 37.1 mM | Not Reported | NADPH (Ki = 78.6 µM) | [6] |

| D-Arabinose Dehydrogenase | Candida albicans | L-Galactose | 91.3 mM | Not Reported | NADPH (Ki = 78.6 µM) | [6] |

Glycosidase Inhibition

Prebiotic Effect

A study investigating the biological activity of D-arabinono-1,4-lactone demonstrated its utilization by Bifidobacterium species.

| Bacterial Species | Substrate | Relative Bacterial Concentration (after 48h) | Lactic Acid Production | Reference |

| Bifidobacterium catenulatum | D-Arabinono-1,4-lactone | Significant increase compared to no sugar | Increased | [12] |

| Bifidobacterium pseudocatenulatum | D-Arabinono-1,4-lactone | Significant increase compared to no sugar | Increased | [12] |

| Bifidobacterium breve | D-Arabinono-1,4-lactone | Significant increase compared to no sugar | Increased | [12] |

Detailed Experimental Protocols

Spectrophotometric Assay for D-Arabinono-1,4-lactone Oxidase Activity

This protocol is adapted from general spectrophotometric assays for oxidases that produce hydrogen peroxide.

Principle: D-arabinono-1,4-lactone oxidase catalyzes the oxidation of D-arabinono-1,4-lactone, producing dehydro-D-arabinono-1,4-lactone and hydrogen peroxide (H₂O₂). The H₂O₂ produced can be measured using a coupled enzyme assay with horseradish peroxidase (HRP) and a suitable chromogenic substrate (e.g., 4-aminoantipyrine and phenol), which forms a colored product that can be quantified spectrophotometrically.

Materials:

-

Phosphate buffer (50 mM, pH 6.1)

-

D-Arabinono-1,4-lactone solution (substrate)

-

4-Aminoantipyrine solution

-

Phenol solution

-

Horseradish peroxidase (HRP) solution

-

Enzyme extract (e.g., mitochondrial fraction from C. albicans)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, 4-aminoantipyrine, phenol, and HRP.

-

Add the enzyme extract to the reaction mixture and pre-incubate at 40°C for 5 minutes.

-

Initiate the reaction by adding the D-arabinono-1,4-lactone solution.

-

Immediately monitor the increase in absorbance at 500 nm over time using a spectrophotometer.

-

The rate of change in absorbance is proportional to the enzyme activity.

-

A standard curve using known concentrations of H₂O₂ should be prepared to quantify the amount of H₂O₂ produced.

HPLC-RID Method for Quantification of D-Arabinono-1,4-lactone

This protocol is a composite based on methods described for the analysis of sugars in fermentation broths[3][15][16][17][18].

Principle: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is used to separate and quantify D-arabinono-1,4-lactone from a complex mixture, such as a microbial culture supernatant.

Materials and Equipment:

-

HPLC system with a Refractive Index Detector (RID)

-

Amino or a suitable sugar analysis column (e.g., Shodex Sugar SP0810)

-

Mobile phase: Acetonitrile and HPLC-grade water (e.g., 75:25 v/v)

-

D-Arabinono-1,4-lactone standard

-

Syringe filters (0.22 µm)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Centrifuge the microbial culture to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the sample as necessary with the mobile phase.

-

-

Standard Preparation:

-

Prepare a stock solution of D-arabinono-1,4-lactone of known concentration in the mobile phase.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

-

HPLC Analysis:

-

Set the column temperature (e.g., 30-80°C).

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

-

Inject the prepared standards and samples.

-

Run the analysis isocratically.

-

-

Data Analysis:

-

Identify the peak corresponding to D-arabinono-1,4-lactone based on the retention time of the standard.

-

Generate a calibration curve by plotting the peak area of the standards against their concentrations.

-

Quantify the concentration of D-arabinono-1,4-lactone in the samples using the calibration curve.

-

Workflow for HPLC-RID Analysis.

Magnaporthe oryzae Pathogenicity Assay on Rice Seedlings

This protocol is based on established methods for assessing fungal virulence[6][19].

Principle: The virulence of M. oryzae strains (e.g., wild-type vs. ALO1-deletion mutant) is assessed by inoculating susceptible rice seedlings and observing the development of blast disease symptoms.

Materials:

-

Magnaporthe oryzae strains (wild-type and mutant)

-

Oatmeal agar plates

-

Susceptible rice variety seedlings (e.g., at the three- to four-leaf stage)

-

Spore suspension solution (e.g., sterile water with 0.02% Tween 20)

-

Hemocytometer

-

Spray bottle or atomizer

-

Growth chamber with controlled humidity and temperature

Procedure:

-

Inoculum Preparation:

-

Grow M. oryzae strains on oatmeal agar plates to induce sporulation.

-

Harvest conidia by flooding the plates with the spore suspension solution and gently scraping the surface.

-

Filter the suspension to remove mycelial fragments.

-

Adjust the conidial concentration to a standard level (e.g., 1 x 10⁵ conidia/mL) using a hemocytometer.

-

-

Inoculation:

-

Spray the conidial suspension onto the rice seedlings until the leaves are evenly coated.

-

As a control, spray a set of seedlings with the suspension solution without conidia.

-

-

Incubation and Disease Assessment:

-

Place the inoculated plants in a high-humidity chamber (e.g., >90% humidity) at approximately 25°C for 24 hours in the dark to promote infection.

-

Move the plants to a growth chamber with a regular light/dark cycle.

-

Observe the development of disease lesions over 5-7 days.

-

Score the disease severity based on the size, number, and type of lesions.

-

Implications for Drug Development and Future Research

The direct therapeutic applications of D-arabinono-1,4-lactone are not yet well-established. However, its biological roles suggest several avenues for future research and drug development:

-

Antifungal Targets: As D-arabinono-1,4-lactone oxidase is crucial for the virulence of some pathogenic fungi like Candida albicans, it represents a potential target for the development of novel antifungal drugs.

-

Glycosidase Inhibitors: The structural similarity of D-arabinono-1,4-lactone to other aldonolactone glycosidase inhibitors suggests that it and its derivatives could be investigated as potential therapeutics for diseases where glycosidase activity is dysregulated, such as diabetes (targeting α-glucosidase) or lysosomal storage disorders.

-

Prebiotics and Gut Health: The ability of D-arabinono-1,4-lactone to promote the growth of beneficial gut bacteria warrants further investigation for its potential use in synbiotic formulations for improving gut health.

-

Cancer Research: While there is no direct evidence of D-arabinono-1,4-lactone's anti-cancer activity, its product, D-erythroascorbic acid, shares antioxidant properties with ascorbic acid, which has been studied for its role in cancer therapy. Future research could explore whether enhancing the production of D-erythroascorbic acid through the administration of D-arabinono-1,4-lactone could have any therapeutic benefit.

Conclusion

D-Arabinono-1,4-lactone is a biologically significant molecule with a primary role in the D-erythroascorbic acid biosynthesis pathway in fungi, contributing to their oxidative stress response and virulence. Its potential as a prebiotic is an emerging area of interest. While direct applications in drug development are still in their infancy, the enzymatic pathways it is involved in present viable targets for therapeutic intervention. This guide provides a foundational resource for researchers to further explore the multifaceted biological functions of D-arabinono-1,4-lactone and its potential applications in biotechnology and medicine.

References

- 1. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]

- 4. Enzyme Activity Measurement of L-Arabinose 1-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 5. uniprot.org [uniprot.org]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. A Putative D-Arabinono-1,4-lactone Oxidase, MoAlo1, Is Required for Fungal Growth, Conidiogenesis, and Pathogenicity in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Characterisation of D-arabinono-1,4-lactone oxidase from Candida albicans ATCC 10231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. mdpi.com [mdpi.com]

A Technical Guide to D-Arabinono-1,4-lactone and its Role in Vitamin C Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-Ascorbic acid (Vitamin C) is an essential nutrient with significant antioxidant properties, vital for numerous physiological functions in humans. While most plants and animals can synthesize their own Vitamin C, humans lack this ability due to a mutation in the gene encoding L-gulono-1,4-lactone oxidase (GULO), the terminal enzyme in the primary animal biosynthetic pathway. This dependency on dietary intake has spurred extensive research into alternative and industrial production methods for Vitamin C. In this context, D-Arabinono-1,4-lactone, a five-carbon sugar lactone, and its associated oxidase have emerged as key components in microbial biosynthetic pathways. This technical guide provides an in-depth exploration of D-Arabinono-1,4-lactone, its physicochemical properties, its natural role in the biosynthesis of Vitamin C analogs in microorganisms, and its pivotal application in the metabolic engineering of yeasts for the production of L-ascorbic acid.

D-Arabinono-1,4-lactone: Physicochemical Properties

D-Arabinono-1,4-lactone, also known as D-arabinonic acid γ-lactone, is a pentose monosaccharide derivative.[1][2] It serves as a crucial intermediate in the biosynthesis of D-erythroascorbic acid in yeast.[3] Its key chemical and physical properties are summarized below for reference.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₈O₅ | [1][2][4] |

| Average Molecular Weight | 148.11 g/mol | [4][5] |

| Monoisotopic Molecular Weight | 148.037173366 Da | [2] |

| Appearance | White crystals | [5] |

| Melting Point | 94 - 100 °C | [5] |

| Optical Activity | [α]/D 72.0±3.0°, c = 1 in H₂O | [5] |

| IUPAC Name | (3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | [1][2] |

| CAS Number | 2782-09-4 | [5] |

| Water Solubility | 847 g/L | [1] |

| Storage Temperature | -20°C | [5] |

Biosynthetic Pathways of Ascorbic Acid and its Analogs

The biosynthesis of L-ascorbic acid (a C6 compound) and its C5 analog, D-erythroascorbic acid, occurs through distinct pathways across different biological kingdoms. D-Arabinono-1,4-lactone is a central intermediate in the pathway found in fungi and yeasts.

Fungal/Yeast Pathway to D-Erythroascorbic Acid

In fungi and yeasts like Saccharomyces cerevisiae, a five-carbon analog of Vitamin C, D-erythroascorbic acid, is synthesized from the precursor D-arabinose.[3][6] The terminal step in this pathway is the oxidation of D-arabinono-1,4-lactone, a reaction catalyzed by the mitochondrial enzyme D-arabinono-1,4-lactone oxidase (ALO).[7][8]

Comparative Overview: Plant and Animal Pathways

For context, the primary pathways in plants and animals utilize different precursors and enzymes, ultimately producing the six-carbon L-ascorbic acid.

-

The Plant (Smirnoff-Wheeler) Pathway: This is the predominant pathway in plants, starting from D-glucose and proceeding through intermediates like GDP-D-mannose and L-galactose.[9] The final step involves the oxidation of L-galactono-1,4-lactone by L-galactono-1,4-lactone dehydrogenase (GLDH), which is located in the mitochondrial inner membrane.[3]

-

The Animal Pathway: In most animals, L-ascorbic acid synthesis also begins with D-glucose. A key intermediate is L-gulono-1,4-lactone.[3] The terminal step is catalyzed by L-gulono-1,4-lactone oxidase (GULO), an enzyme that is non-functional in primates, including humans.[10]

The Key Enzyme: D-arabinono-1,4-lactone Oxidase (ALO)

ALO is a flavoprotein that belongs to the same vanillyl alcohol oxidase (VAO) family as the terminal enzymes in the plant (GLDH) and animal (GULO) pathways.[7][11] A critical feature of ALO from S. cerevisiae and Candida albicans for biotechnological purposes is its broad substrate specificity. While its native substrate is D-arabinono-1,4-lactone, it can also efficiently oxidize L-galactono-1,4-lactone (the plant precursor) and L-gulono-1,4-lactone (the animal precursor) to produce L-ascorbic acid.[12][13][14]

| Enzyme | Native Substrate | Product | Organism | Cellular Location | Electron Acceptor |

| D-arabinono-1,4-lactone oxidase (ALO) | D-arabinono-1,4-lactone | D-Erythroascorbic Acid | Yeast, Fungi | Mitochondria | O₂ |

| L-galactono-1,4-lactone dehydrogenase (GLDH) | L-galactono-1,4-lactone | L-Ascorbic Acid | Plants | Mitochondria | Cytochrome c |

| L-gulono-1,4-lactone oxidase (GULO) | L-gulono-1,4-lactone | L-Ascorbic Acid | Animals | Endoplasmic Reticulum | O₂ |

Application in Metabolic Engineering for Vitamin C Production

The inability of humans to synthesize Vitamin C and the complexity of the chemical Reichstein process have driven the development of biotechnological production methods. The substrate promiscuity of the yeast D-arabinono-1,4-lactone oxidase (ALO) is central to these efforts. By engineering microorganisms like S. cerevisiae or E. coli to express ALO alongside enzymes from the plant pathway, it is possible to create a strain that can convert a simple sugar precursor into L-ascorbic acid.

A common strategy involves expressing a plant-derived L-galactose dehydrogenase and the yeast ALO in S. cerevisiae.[12][15] When this engineered strain is fed with L-galactose, it can successfully synthesize and accumulate L-ascorbic acid.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of D-Arabinono-1,4-lactone and its role in Vitamin C biosynthesis.

Protocol 1: Spectrophotometric Assay of D-arabinono-1,4-lactone Oxidase (ALO) Activity

This protocol is adapted from methodologies used for the functional characterization of ALO expressed in recombinant hosts.[16] It measures the production of hydrogen peroxide, a byproduct of the oxidation reaction, using a coupled enzyme assay with horseradish peroxidase (HRP).

A. Materials and Reagents:

-

Cell lysate or purified ALO enzyme solution.

-

Potassium phosphate buffer (50 mM, pH 7.0).

-

D-Arabinono-1,4-lactone (Substrate, 100 mM stock in water).[5]

-

Horseradish peroxidase (HRP) (1 mg/mL).

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) (50 mM stock).

-

FAD (Flavin adenine dinucleotide) (1 mM stock).

-

Spectrophotometer capable of reading at 405 nm.

B. Procedure:

-

Prepare a reaction master mix in a 1.5 mL microcentrifuge tube. For a 1 mL final reaction volume, add:

-

850 µL of 50 mM potassium phosphate buffer (pH 7.0).

-

20 µL of 1 mM FAD solution (final concentration 20 µM).

-